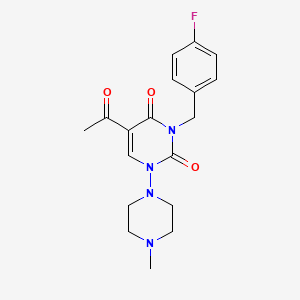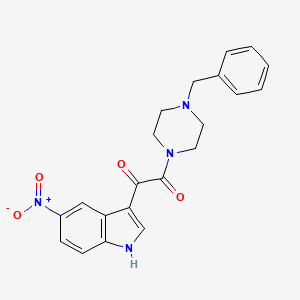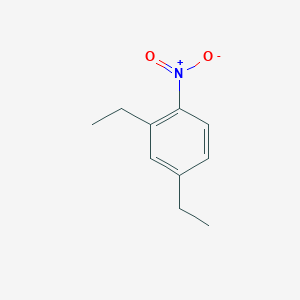
5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione
Overview
Description
The compound 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative, which is a class of compounds that have wide-ranging applications in medicinal chemistry due to their presence in many biologically active molecules. Pyrimidines are known to be key components of nucleic acids and are involved in various biochemical processes. The specific structure of this compound suggests potential pharmacological activities, although the provided papers do not directly discuss this exact molecule.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines from diacetylketene N,S-acetal is described, which involves the formation of isomeric pyrazoles followed by condensation with amide dimethylacetals and treatment with ammonium acetate to yield the final pyrazolo[3,4-d]pyrimidines . Similarly, the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives from 5-acetyl-6-amino-4-methylsulfanylpyrimidines involves the use of diacetyl ketene N,S-acetal, followed by oxidation and reactions with hydrazines . These methods could potentially be adapted for the synthesis of the compound , although specific details would depend on the functional groups present on the starting materials.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The X-ray structure analysis of a related compound, 3',5'-diacetyl-2'-deoxy-2'-fluorouridine, reveals a syn conformation of the nucleobase with respect to the sugar and a trans-gauche conformation about the C(4')—C(5') bond . This detailed structural information is essential for understanding the interactions of pyrimidine derivatives with biological targets. The molecular structure of 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione would likely exhibit similar intricate conformations that could influence its chemical reactivity and binding properties.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is influenced by their functional groups. The presence of acetyl groups, for example, can lead to close contacts between them, as seen in the crystal structure of 3',5'-diacetyl-2'-deoxy-2'-fluorouridine . The chemical reactions of pyrimidine derivatives can include condensation, oxidation, and substitution, which are used to introduce various substituents that can alter the biological activity of the compounds . The specific reactions for the synthesis of 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione would depend on the starting materials and desired functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are influenced by the molecular structure and the nature of the substituents. For example, the crystal structure of a pyrimidine nucleoside shows that despite the fluoro substitution, bond angles and distances compare well with unmodified riboses, which suggests that the physical properties might be similar to those of unmodified compounds . The specific properties of 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione would need to be determined experimentally.
Scientific Research Applications
Catalytic Efficiency in Amine Oxidation
A study by 井藤 壮太郎 et al. (1981) explored the use of various pyrimidinediones as catalysts in the oxidation of benzylamine. They found that certain pyrimidinediones were efficient catalysts in this reaction, contributing to the quantitative yield of the oxidation product, N-benzylidenebenzylamine. This research suggests the potential utility of 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione in similar catalytic processes (井藤 壮太郎, 忠司 金子, 和寿 東, 1981).
Potential in Chemotherapeutic Agents
Nagarajan et al. (1997) synthesized nucleoside derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, showing potential as chemotherapeutic agents. This finding opens avenues for exploring derivatives of 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione in the development of new chemotherapeutic compounds (Nagarajan, Meltsner, Delia, 1997).
Synthesis of Methyl Esters and Carboxylic Acids
Gein et al. (2007) focused on synthesizing methyl 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates by fusing various compounds with 1H-tetrazol-5-amine. This study demonstrates the synthetic flexibility of pyrimidine derivatives, including 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, in producing diverse chemical structures (Gein, Gein, Tsyplyakova, Panova, 2007).
Larvicidal Activity
Gorle et al. (2016) synthesized and analyzed a series of pyrimidine-2,4-diamine derivatives for their larvicidal activity. Their findings indicate that certain pyrimidine derivatives can be effective in pest control, which could extend to compounds like 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione (Gorle, Maddila, Chokkakula, Lavanya, Singh, Jonnalagadda, 2016).
Antitumor Drug Development
Huang et al. (2002) explored the synthesis of sulfonamide derivatives containing 5-fluorouracil, targeting potent antitumor agents with low toxicity. This research highlights the potential role of pyrimidine derivatives, including 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, in the development of new antitumor drugs (Huang, Lin, Huang, 2002).
properties
IUPAC Name |
5-acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-13(24)16-12-23(21-9-7-20(2)8-10-21)18(26)22(17(16)25)11-14-3-5-15(19)6-4-14/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNEWNRPQGRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122965 | |
| Record name | 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione | |
CAS RN |
338399-28-3 | |
| Record name | 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338399-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3035573.png)





![4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester](/img/structure/B3035580.png)

![2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035582.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3035583.png)
![dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035588.png)
![Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035589.png)

